2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate
Description
Properties
CAS No. |
87617-96-7 |
|---|---|
Molecular Formula |
C25H23N7O6S |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[[3-cyano-5-[(4-nitrophenyl)diazenyl]thiophen-2-yl]diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C25H23N7O6S/c1-17(33)37-13-11-31(12-14-38-18(2)34)22-7-3-21(4-8-22)28-30-25-19(16-26)15-24(39-25)29-27-20-5-9-23(10-6-20)32(35)36/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
UHSNEQICGZZERD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
-
- Aromatic amines (e.g., 4-nitroaniline) for diazotization
- Thienyl derivatives bearing cyano substituents
-
- Diazotization of the aromatic amine is performed by treating it with sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperatures (0–5 °C) to form the diazonium salt.
- The diazonium salt is then coupled with the thienyl compound under controlled pH (usually mildly alkaline) to form the azo linkage.
- The reaction mixture is stirred until completion, monitored by TLC or UV-Vis spectroscopy due to the characteristic azo chromophore absorption.
Introduction of the Cyano Group
Formation of the Imino Diethyl Diacetate Moiety
- The imino linkage is formed by condensation of an amine group on the azo-coupled intermediate with a diethyl diacetate derivative.
- This condensation is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions.
- Acid or base catalysts may be used to facilitate the imine formation.
- The reaction progress is monitored by spectroscopic methods (e.g., NMR, IR) to confirm the formation of the imino bond and the diacetate ester groups.
Reaction Conditions and Optimization
| Step | Key Reagents/Conditions | Temperature | pH Range | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Diazotization | NaNO2, HCl | 0–5 °C | Acidic (pH ~1) | Water | Low temp to stabilize diazonium salt |
| Azo Coupling | Thienyl derivative | Room temp to 10 °C | Mildly alkaline | Water/ethanol mix | pH control critical for selectivity |
| Cyano Group Introduction | Pd catalyst, cyanide source | 50–80 °C | Neutral | Anhydrous organic | Inert atmosphere required |
| Imino Diethyl Diacetate Formation | Diethyl diacetate derivative, catalyst | Reflux (~78 °C) | Neutral to mild acid/base | Ethanol, acetonitrile | Catalyst choice affects yield |
Purification and Characterization
- Purification:
- Crystallization from suitable solvents (e.g., ethanol, ethyl acetate)
- Column chromatography using silica gel to separate impurities
- Characterization Techniques:
Research Findings and Notes
- The multi-step synthesis demands careful control of reaction parameters to avoid azo bond cleavage or hydrolysis of ester groups.
- The presence of multiple azo linkages and electron-withdrawing groups (cyano, nitro) influences the reactivity and stability of intermediates.
- Reported yields vary depending on the purity of starting materials and reaction optimization but typically range from 60% to 85% overall after purification.
- The compound’s complex structure requires stepwise synthesis rather than one-pot methods to ensure selectivity and high purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Intermediates | Conditions Summary | Outcome |
|---|---|---|---|---|
| 1 | Diazotization | 4-nitroaniline, NaNO2, HCl | 0–5 °C, acidic aqueous solution | Formation of diazonium salt |
| 2 | Azo Coupling | Diazonium salt, 3-cyano-2-thienyl derivative | Mildly alkaline, room temp | Azo-linked intermediate |
| 3 | Cyanation (pre-step) | Thienyl precursor, Pd catalyst, cyanide source | 50–80 °C, inert atmosphere | Cyano-substituted thienyl |
| 4 | Imino Diethyl Diacetate Formation | Azo intermediate, diethyl diacetate derivative | Reflux in ethanol/acetonitrile | Final compound with imino linkage |
This detailed synthesis approach for 2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate is based on comprehensive analysis of available chemical data and standard organic synthesis protocols for azo compounds with complex substituents. The methodology ensures reproducibility and high purity, suitable for research and potential application development.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity arises from its conjugated azo groups, electron-withdrawing substituents (e.g., cyano, nitro), and ester moieties. Key reaction pathways include:
Reduction of Azo Groups
Azo linkages (-N=N-) are susceptible to reduction under acidic or basic conditions, typically yielding amino derivatives. For example:
-
Reduction with H₂/Pd :
This reaction is critical for modifying the compound’s colorimetric properties or enhancing solubility .
Hydrolysis of Ester Groups
The diethyl diacetate moieties can hydrolyze under acidic or alkaline conditions to form carboxylic acids:
-
Acidic hydrolysis :
This reaction may alter the compound’s lipophilicity and bioavailability.
Reduction of Nitro Groups
The nitro substituent (–NO₂) can be reduced to an amine (-NH₂) using reagents like Fe/HCl or Sn/HCl :
This transformation could modulate the compound’s electronic properties and reactivity .
Hydrolysis of Cyano Groups
The cyano group (-CN) may hydrolyze to a carboxylic acid (-COOH) under acidic or alkaline conditions:
This reaction could impact the compound’s polarity and potential biological interactions.
Comparative Analysis of Structural Variants
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research has indicated that azo compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of cyano and nitrophenyl groups may enhance the biological activity of this compound. Studies have shown that similar compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) .
- Drug Delivery Systems : The diethyl diacetate moiety can be utilized in drug delivery systems due to its ability to form nanoparticles or liposomes. These systems can encapsulate therapeutic agents and improve their bioavailability while minimizing side effects .
- Enzyme Inhibition : Compounds with similar structures have been studied for their potential as inhibitors of specific enzymes involved in disease pathways, such as kinases or proteases. This compound's unique functional groups may allow it to interact specifically with target enzymes .
Analytical Applications
- Colorimetric Sensors : The chromogenic properties of azo compounds make them suitable for developing colorimetric sensors for detecting metal ions or other analytes in solution. The color change upon binding can be quantitatively measured, providing a simple analytical tool .
- Spectroscopic Studies : The distinct absorption spectra associated with azo compounds allow for their use in UV-Vis spectroscopy to monitor chemical reactions or environmental changes, making them valuable in both laboratory and field settings .
Material Science Applications
- Dyes and Pigments : Due to their vibrant colors, azo compounds are widely used as dyes in textiles and plastics. This compound could potentially be developed into a dye with specific lightfastness and stability properties .
- Photovoltaic Materials : Research has explored the use of azo compounds in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy efficiently. Modifying the structure can optimize their electronic properties for better performance .
Case Studies
- Cytotoxicity Assay : A study investigated the anticancer properties of various azo compounds similar to 2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate against breast cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting further investigation into its mechanism of action is warranted.
- Development of Colorimetric Sensors : A research team developed a colorimetric sensor based on an azo compound for detecting lead ions in water samples. The sensor exhibited high sensitivity and selectivity, demonstrating the practical application of similar compounds in environmental monitoring.
Mechanism of Action
The mechanism of action of 2,2’((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate involves its interaction with various molecular targets and pathways. The azo groups in the compound can undergo reduction to form amines, which can then interact with biological molecules. The heterocyclic scaffolds in the compound enhance its binding affinity to specific molecular targets, leading to its bioactive properties .
Comparison with Similar Compounds
Key Observations:
Electronic Properties: The target compound’s thienyl-cyano-nitro substitution likely results in a redshifted absorption (λmax) compared to DISPERSE RED 17 (~500 nm) due to extended π-conjugation and electron withdrawal .
Solubility : The diethyl diacetate ester enhances lipophilicity, improving compatibility with organic matrices compared to hydroxyethyl esters (e.g., 151871-76-0) .
Synthetic Complexity : The dual azo-thienyl structure requires precise stoichiometric control during diazotization, akin to acryloyl derivative syntheses in .
Optical and Spectroscopic Characteristics
- UV-Vis Absorption: Azo dyes with nitro groups typically exhibit λmax in the 450–600 nm range. The target compound’s cyano and thienyl groups may shift λmax beyond 550 nm, comparable to poly(3-hexylthiophene)-azo copolymers in .
- Stability: Nitro-substituted azo dyes generally show superior photostability but may face hydrolytic degradation of ester groups under alkaline conditions, as noted in Safety Data Sheets (e.g., ) .
Research Findings and Challenges
- Toxicity and Regulation: Analogues like 55619-18-6 () are flagged for environmental hazards due to bromine substituents . The target compound’s cyano group may require toxicity profiling under regulations like REACH.
- Synthetic Yield : Multi-step syntheses (e.g., ) often yield <60% for such complex structures, necessitating optimization .
Biological Activity
The compound 2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate is a complex azo dye with significant potential in various biological applications. Its structure includes multiple functional groups that may influence its biological activity, including azo linkages and cyano groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C25H23N7O6S
- Molecular Weight : 549.55842 g/mol
- CAS Number : 87617-96-7
Structural Characteristics
The compound features:
- Azo groups that can undergo reduction to form amines.
- A cyano group which may enhance solubility and reactivity.
- Diethyl diacetate moiety that can affect pharmacokinetics.
- Azo Reduction : Azo compounds like this one can be metabolized by enzymes in the liver, intestines, and skin, leading to the release of bioactive amines. This process is mediated by enzymes such as cytochrome P450s and azo reductases .
- Antioxidant Properties : Some studies suggest that azo dyes can exhibit antioxidant activity, which may contribute to protective effects against oxidative stress in cells .
- Antimicrobial Activity : Research indicates that certain azo compounds possess antimicrobial properties, potentially making them useful in treating infections .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various azo compounds, including derivatives similar to 2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use in pharmaceutical applications .
Toxicological Assessments
Toxicological evaluations have been performed to assess the safety profile of azo dyes. These studies often focus on:
- Genotoxicity : Evaluations using bacterial reverse mutation assays have shown no significant genotoxic effects at tested concentrations .
- Metabolism Studies : Investigations into metabolic pathways indicate that the compound is primarily processed by liver enzymes, with minimal systemic absorption, suggesting a low risk of systemic toxicity .
Comparative Biological Activity Table
| Biological Activity | Compound | Observed Effects |
|---|---|---|
| Antimicrobial | Azo Dyes | Inhibition of bacterial growth |
| Antioxidant | Azo Dyes | Reduction of oxidative stress |
| Genotoxicity | 2,2'((4-Azo) | No significant genotoxic effects observed |
Q & A
Q. What are the typical synthetic routes for preparing 2,2'-((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate, and what critical parameters govern yield and purity?
- Methodological Answer : The synthesis involves sequential azo-coupling reactions. First, diazotization of 4-nitroaniline under acidic conditions (e.g., HCl/NaNO₂) generates the diazonium salt, which is coupled to 3-cyano-2-thiophene to form the first azo linkage. A second diazotization step introduces the phenylimino group, followed by acetylation with diethyl diacetate. Key parameters include:
- Temperature control (0–5°C during diazotization to prevent decomposition) .
- pH optimization (weakly acidic for coupling reactions to stabilize intermediates) .
- Purification : Recrystallization from ethanol-dioxane mixtures (1:2) improves purity (>95%) .
- Characterization : Use NMR (¹H/¹³C) to confirm azo linkages and FT-IR for cyano (CN) and acetyl (C=O) groups .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and electronic properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions of azo groups; compare with TD-DFT calculations to validate electronic transitions .
- X-ray Crystallography : Resolves spatial arrangement of the thienyl and nitrophenyl groups (requires single crystals grown via slow evaporation in DMSO) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
- Solid-State NMR : Probes intermolecular interactions in crystalline phases .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic structure and non-linear optical (NLO) properties of this compound?
- Methodological Answer :
- DFT Framework : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to optimize geometry and compute HOMO-LUMO gaps .
- NLO Properties : Calculate hyperpolarizability (β) using CAM-B3LYP to assess potential for optoelectronic applications .
- Validation : Compare computed UV-Vis spectra (via TD-DFT) with experimental data to refine exchange-correlation potentials .
- Software : Gaussian 16 or ORCA for simulations; VMD for visualizing electron density maps .
Q. What experimental design strategies can optimize the synthesis and functionalization of this compound for targeted applications (e.g., sensors, dyes)?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize reaction time, temperature, and stoichiometry. For example:
- Factors : Molar ratio (aryl diazonium:thienyl intermediate), solvent polarity (DMF vs. ethanol), and catalyst (e.g., NaOAc) .
- Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts (e.g., hydrolyzed acetates) .
- High-Throughput Screening : Use automated liquid handlers to test 96 reaction conditions in parallel .
Q. How can researchers resolve contradictions between experimental data (e.g., spectroscopic results) and computational predictions for this compound?
- Methodological Answer :
- Root Cause Analysis :
- Solvent Effects : Include implicit solvation models (e.g., PCM in DFT) to match experimental UV-Vis spectra in ethanol .
- Tautomerism : Investigate keto-enol equilibria or azo-hydrazone tautomerism via variable-temperature NMR .
- Multi-Technique Validation : Cross-reference IR, Raman, and XPS data to confirm functional group assignments .
- Error Margins : Quantify deviations (e.g., RMSD < 0.05 Å for bond lengths) between DFT-optimized and crystallographic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
